molecular formula C10H16N2O4 B14739838 But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane CAS No. 2665-54-5

But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane

Cat. No.: B14739838
CAS No.: 2665-54-5
M. Wt: 228.24 g/mol
InChI Key: IPSFGFNNXVTTLN-UHFFFAOYSA-N
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Description

But-2-enedioic acid;1,4-diazabicyclo[222]octane is a compound that combines two distinct chemical entities: but-2-enedioic acid and 1,4-diazabicyclo[222]octane It is used in the food industry as an acidity regulator 1,4-diazabicyclo[22It is widely used as a catalyst and reagent in polymerization and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-diazabicyclo[2.2.2]octane can be synthesized through various methods. One common method involves the cyclization of triethylenediamine. This reaction typically requires high temperatures and the presence of a strong base . Another method involves the reaction of 4-cyano-2-amino-1-butene with ammonia, which results in the formation of 1,4-diazabicyclo[2.2.2]octane .

Industrial Production Methods

In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The compound is then purified through recrystallization or sublimation under vacuum .

Chemical Reactions Analysis

Types of Reactions

1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

1,4-diazabicyclo[2.2.2]octane exerts its effects primarily through its nucleophilic and basic properties. It acts as a nucleophile by donating a pair of electrons to an electrophile, facilitating various chemical reactions. Its basicity allows it to deprotonate acids, making it a valuable catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

1,4-diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures. it is unique due to its high nucleophilicity and basicity, which make it a highly effective catalyst in organic synthesis. Unlike quinuclidine, which has one nitrogen atom replaced by a carbon atom, 1,4-diazabicyclo[2.2.2]octane has two nitrogen atoms, enhancing its nucleophilic properties .

List of Similar Compounds

Properties

CAS No.

2665-54-5

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H12N2.C4H4O4/c1-2-8-5-3-7(1)4-6-8;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8)

InChI Key

IPSFGFNNXVTTLN-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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